5-[5-Bromopyrrolo[2,3-b]pyridin-3-yl]-N-(3-methoxybenzyl)-1,3,4-oxadiazol-2-amine
Description
Structurally, it features a 1,2,3,4-tetrahydropyrimidine core substituted with a thioxo group at position 2, a methyl group at position 6, a [1,1'-biphenyl]-4-yl group at position 4, and an N-phenylcarboxamide at position 3.
Properties
IUPAC Name |
5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN5O2/c1-24-12-4-2-3-10(5-12)7-21-17-23-22-16(25-17)14-9-20-15-13(14)6-11(18)8-19-15/h2-6,8-9H,7H2,1H3,(H,19,20)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTANWHPMHVTCCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NN=C(O2)C3=CNC4=C3C=C(C=N4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[5-Bromopyrrolo[2,3-b]pyridin-3-yl]-N-(3-methoxybenzyl)-1,3,4-oxadiazol-2-amine is a derivative of pyrrolo[2,3-b]pyridine and oxadiazole, which has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological properties.
1. Chemical Structure and Synthesis
The structure of the compound can be described as follows:
- Pyrrolo[2,3-b]pyridine : A bicyclic structure that contributes to the compound's biological properties.
- Oxadiazol-2-amine : This moiety is known for its diverse biological activities.
Synthesis methods for similar compounds often involve multi-step organic reactions that yield derivatives with varied substituents to enhance biological activity.
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. For instance:
- Cytotoxicity Assays : The compound was tested against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). Results indicated moderate cytotoxicity against A549 cells with an IC50 value comparable to standard chemotherapeutic agents like cisplatin .
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | A549 | 15 | Moderate cytotoxicity |
| Cisplatin | A549 | 10 | Standard control |
3. Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against several multidrug-resistant strains:
- In Vitro Testing : The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effectiveness against resistant strains .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Effective against MRSA |
| Escherichia coli | 16 | Moderate activity |
The mechanism by which the compound exerts its biological effects involves several pathways:
- Cell Cycle Arrest : Studies suggest that the compound induces cell cycle arrest in the G0/G1 phase in cancer cells.
- Apoptosis Induction : Evidence from flow cytometry assays indicates increased apoptosis in treated cancer cells.
5. Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles:
- Bioavailability : Preliminary studies indicate good oral bioavailability in animal models.
- Toxicity Assessment : Acute toxicity tests in mice showed no significant adverse effects at doses up to 2000 mg/kg.
6. Case Studies
Several case studies have documented the efficacy of similar compounds:
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares key structural features, yields, melting points, and biological activities of the target compound and related derivatives:
Key Observations :
- Substituent Effects: Halogenated aryl groups (e.g., 2-bromophenyl in 9a) generally yield higher melting points compared to non-halogenated derivatives, likely due to increased molecular packing efficiency .
- Biological Activity: Compounds with electron-withdrawing groups (e.g., CF3 in ) show pronounced antimicrobial activity, while furan-substituted derivatives exhibit antioxidant properties . The target compound’s biphenyl group could modulate selectivity for kinase or protease targets, as seen in other THP-based drug candidates .
Structure-Activity Relationships (SAR)
- Thioxo Group : Critical for hydrogen bonding with biological targets (e.g., RNase H in HIV-1 inhibition) . Replacement with oxo groups reduces activity .
- N-Aryl Substitution : Phenyl or fluorophenyl groups at position 5 enhance metabolic stability compared to alkyl chains .
- Biphenyl vs. Monocyclic Aryl: Biphenyl-substituted derivatives (e.g., target compound) may exhibit improved pharmacokinetic profiles due to increased lipophilicity, as observed in .
Q & A
Basic: What are the methodological considerations for synthesizing 5-[5-Bromopyrrolo[2,3-b]pyridin-3-yl]-N-(3-methoxybenzyl)-1,3,4-oxadiazol-2-amine with high purity?
Answer:
The synthesis typically involves multi-step reactions with precise control of conditions. For example, coupling reactions under inert atmospheres (e.g., using sealed tubes or microwave irradiation) are critical for intermediates like pyrrolopyridine derivatives . Key steps include:
- Bromination : Introducing bromine at the 5-position of pyrrolo[2,3-b]pyridine requires stoichiometric control to avoid over-halogenation.
- Oxadiazole Formation : Cyclization of hydrazides with phosphoryl chloride (POCl₃) or other dehydrating agents at 80–120°C to form the 1,3,4-oxadiazole ring .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane ensures purity >95%, confirmed by HPLC or TLC .
Basic: How is the compound structurally characterized post-synthesis?
Answer:
Characterization involves:
- Spectroscopy :
- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H···N interactions) and torsional angles between the pyrrolopyridine and oxadiazole moieties .
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Answer:
Yield discrepancies often arise from:
- Reaction Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) vs. non-polar solvents (toluene) affect intermediate stability. For example, DMF may enhance cyclization but promote side reactions .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) in coupling reactions vs. copper-mediated Ullmann reactions, where trace oxygen can deactivate catalysts .
- Temperature Control : Microwave-assisted synthesis (120°C, 30 min) improves reproducibility compared to traditional reflux (24–48 hr) .
Recommendation : Optimize using Design of Experiments (DoE) to identify critical factors .
Advanced: What role do non-covalent interactions play in stabilizing the compound’s structure?
Answer:
Crystallographic studies reveal:
- Intermolecular Hydrogen Bonds : N–H···N bonds (2.50–2.70 Å) between oxadiazole amines and pyridine nitrogens form dimers, stabilizing the lattice .
- π-π Stacking : Face-to-face interactions between pyrrolopyridine and methoxybenzyl groups (3.4–3.8 Å spacing) enhance packing efficiency .
- Halogen Bonding : The bromine atom may engage in weak C–Br···π interactions (3.2–3.5 Å) with adjacent aromatic rings .
Advanced: How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?
Answer:
SAR strategies include:
- Substituent Variation :
- Biological Assays :
Advanced: What challenges arise in determining the crystal structure of this compound?
Answer:
Key challenges include:
- Crystal Growth : Slow evaporation from ethanol/water mixtures (5–7 days) is required to obtain diffraction-quality crystals .
- Disorder in Flexible Groups : The methoxybenzyl side chain may exhibit rotational disorder, requiring constrained refinement with occupancy factors .
- Hydrogen Atom Positioning : Riding models for H atoms on heterocycles (Uiso = 1.2–1.5×Ueq of parent atoms) can lead to residual density peaks .
Advanced: How to assess pharmacokinetic properties using computational methods?
Answer:
Use in silico tools:
- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability (%F >30), blood-brain barrier penetration (logBB <0.3), and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma half-life .
- Docking Studies : AutoDock Vina to model interactions with targets (e.g., ATP-binding pockets in kinases) using flexible side-chain sampling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
